Isocytosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocytosine can be synthesized from guanidine and malic acid . Another method involves the solid-phase synthesis of this compound derivatives, which includes the immobilization of 2-thiothymine on a Merrifield resin, oxidation to the sulfone, and aminolysis under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the solid-phase synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and mild reaction conditions .
Types of Reactions:
Substitution: this compound can participate in substitution reactions, especially in the synthesis of its derivatives.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloro-perbenzoic acid for oxidation reactions.
Aminolysis: Excess amine in anhydrous tetrahydrofuran (THF) for aminolysis reactions.
Major Products:
Sulfones: Formed during the oxidation of immobilized this compound derivatives.
This compound Derivatives: Various derivatives can be synthesized through substitution and aminolysis reactions.
Scientific Research Applications
Isocytosine has several scientific research applications:
Chemistry: Used in physical chemical studies involving metal complex binding, hydrogen bonding, and tautomerism.
Biology: Investigated for its role in unnatural nucleic acid analogues and hachimoji RNA.
Industry: Utilized in the synthesis of biologically active compounds, including antiviral and antitumor agents.
Mechanism of Action
Isocytosine exerts its effects through various mechanisms:
Deamination: Catalyzed by cytosine deaminase, converting this compound to uracil.
Gene-Directed Enzyme-Prodrug Therapy: this compound-specific deaminase converts 5-fluorothis compound to a toxic drug in tumor cells, inhibiting their growth.
Comparison with Similar Compounds
Cytosine: A natural nucleobase that is an isomer of isocytosine.
Isoguanine: Pairs with this compound in unnatural nucleic acid analogues.
5-Methyl-Isocytosine: A derivative used in studies of base-pairing properties.
Uniqueness: this compound’s ability to pair in a reversed Watson-Crick manner with natural guanine and its role in hachimoji RNA highlight its uniqueness compared to other pyrimidine bases .
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Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
Record name | Isocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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